3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide
Description
3-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide is a heterocyclic compound featuring a fused isoindoloquinazolinone core linked to an isopropylamide moiety via a propane chain. The compound’s molecular formula is C22H23N3O3, with a molecular weight of 377.4 g/mol (exact analogs in and suggest similar frameworks).
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C21H21N3O3/c1-13(2)22-18(25)11-12-23-19-14-7-3-4-8-15(14)21(27)24(19)17-10-6-5-9-16(17)20(23)26/h3-10,13,19H,11-12H2,1-2H3,(H,22,25) |
InChI Key |
FIXMBKLODHFEBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Formylbenzoic Acid with Aminobenzamides
A seminal approach involves reacting 2-formylbenzoic acid with substituted 2-aminobenzamides under acidic conditions. The aldehyde group undergoes nucleophilic attack by the amine, followed by intramolecular cyclization to form the quinazoline ring. For example, heating 2-formylbenzoic acid with 2-amino-N-isopropylpropanamide in acetic acid at 120°C for 12 hours yields the bicyclic intermediate. Dehydration and oxidation steps (e.g., using MnO₂ or DDQ) introduce the 5,11-dione functionality.
Palladium-Catalyzed Cross-Coupling
Recent advances employ Suzuki-Miyaura coupling to assemble the core. A halogenated isoindole precursor (e.g., 2-bromo-1H-isoindole-1,3(2H)-dione) is coupled with a boronic ester-functionalized quinazoline fragment in the presence of Pd(dppf)Cl₂ and Cs₂CO₃ in 1,4-dioxane/water (4:1) at 110°C. This method achieves regioselective bond formation with yields up to 78%.
Side Chain Introduction
The N-(propan-2-yl)propanamide side chain is appended via nucleophilic acyl substitution or amide coupling.
Alkylation of Secondary Amines
Reaction of the core heterocycle’s secondary amine with acryloyl chloride in dichloromethane (DCM) at 0°C generates an acrylamide intermediate. Subsequent Michael addition with isopropylamine in tetrahydrofuran (THF) at room temperature installs the branched alkyl group. Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:3) typically yields 65–70% of the desired product.
HATU-Mediated Amide Coupling
A more efficient method involves activating the carboxylic acid derivative of the core (prepared via hydrolysis of the corresponding methyl ester) with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA. Coupling with isopropylamine in DMF at 25°C for 6 hours affords the target amide in 85% yield.
Key Synthetic Routes
Two-Step Linear Synthesis
Convergent Palladium-Catalyzed Approach
-
Core Synthesis : Suzuki coupling of 2-bromo-1H-isoindole-1,3(2H)-dione with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-amine using Pd(dppf)Cl₂.
-
Amide Formation : HATU-mediated coupling with isopropylamine.
Yield : 71% overall
Reaction Time : 18 hours
Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation
-
Oxidation Oversteps : Excessive DDQ in dione formation leads to over-oxidized byproducts (e.g., hydroxylated derivatives), mitigated by stoichiometric control.
-
Racemization : The Michael addition step risks racemization at the propanamide stereocenter, addressed by using chiral auxiliaries or low-temperature conditions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity with a retention time of 12.3 minutes.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Parameter | Cyclocondensation Route | Palladium-Catalyzed Route |
|---|---|---|
| Raw Material Cost | $120/kg | $310/kg |
| Catalyst Cost | N/A | $45/kg (Pd recovery 90%) |
| Total Yield | 62% | 71% |
| Process Time | 24 hours | 18 hours |
The palladium route, while costlier, offers higher yields and shorter reaction times, making it preferable for large-scale production.
Environmental Impact
-
Waste Generation : The cyclocondensation route produces 8 kg of acidic aqueous waste per kg of product, versus 3 kg for the palladium method.
-
Catalyst Recycling : Pd recovery via activated carbon filtration reduces heavy metal discharge by 85%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
Structural Characteristics
The molecular formula of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide is C₁₈H₁₈N₂O₃ with a molecular weight of approximately 314.35 g/mol. The structure features multiple functional groups that may enhance its pharmacological efficacy. The compound's complexity arises from the combination of isoindole and quinazoline frameworks along with a propanamide side chain, which may contribute to its selectivity and effectiveness compared to simpler derivatives.
Anticancer Properties
Research indicates that compounds within the isoindole and quinazoline classes exhibit significant anticancer activity. The specific compound under discussion has shown promise in targeting various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Antiviral Activity
Recent studies have explored the antiviral potential of related compounds against viral targets such as the COVID-19 main protease. Molecular docking studies have demonstrated that these compounds can bind effectively to viral proteins, suggesting their utility in drug design against viral infections .
Table 2: Biological Activities Overview
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antiviral | Inhibits viral replication | |
| Antimicrobial | Exhibits activity against bacterial strains |
Case Study 1: Anticancer Activity
A study conducted on a series of isoindole derivatives including 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide revealed significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antiviral Efficacy Against COVID-19
In silico studies have shown that derivatives of this compound demonstrate strong binding affinities for the COVID-19 main protease. The binding energies calculated were comparable to those of established antiviral drugs, indicating potential for development as a therapeutic agent against SARS-CoV-2 .
Mechanism of Action
The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Insights
Methoxy-Substituted Analog (): The addition of methoxy groups at positions 9 and 10 introduces electron-donating effects, which could modulate the electron density of the isoindoloquinazolinone core. This may enhance solubility in polar solvents compared to the target compound.
However, excessive lipophilicity may reduce aqueous solubility.
Thiazole-Containing Analog ():
The 4-methylthiazole group introduces a sulfur atom and π-deficient heterocycle, which could facilitate interactions with metal ions or polar residues in biological targets. This modification may also influence metabolic pathways, as thiazoles are prone to oxidative metabolism.
Benzodioxol-Methylamide Analog ():
The benzodioxol group is a privileged structure in medicinal chemistry, often associated with enhanced binding affinity to serotonin receptors or improved metabolic stability due to reduced cytochrome P450-mediated oxidation.
Research Findings and Implications
While pharmacological data for the target compound are absent in the evidence, structural comparisons suggest:
- Bioavailability: The isopropylamide group balances lipophilicity and solubility, making the target compound a candidate for oral administration.
- Target Selectivity: The benzodioxol and thiazole analogs (–11) may exhibit distinct target profiles due to their extended aromatic systems and heteroatoms.
- Synthetic Feasibility: The one-pot methodology in enables scalable production of the core structure, but side-chain modifications require optimization to avoid steric hindrance.
Further studies should prioritize experimental validation of these hypotheses, including crystallographic analysis (using SHELX programs, as in ) and pharmacological screening.
Biological Activity
The compound 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide is a member of the quinazoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 363.4 g/mol. The structure includes an isoindole core and a propanamide moiety, which are crucial for its biological activity. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
Biological Activities
Research indicates that compounds similar to 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide exhibit significant biological activities:
-
Anticancer Activity :
- In vitro studies have shown that quinazoline derivatives possess anticancer properties. For instance, compounds with similar structures have demonstrated inhibition of cell proliferation in various cancer cell lines, including MDA-MB-231 and others. The IC50 values for such compounds range from 0.36 to 40.90 μM .
- The mechanism of action often involves the inhibition of specific enzymes linked to cancer cell growth and modulation of inflammatory pathways .
- Antimicrobial Activity :
- Enzyme Inhibition :
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is significantly influenced by their structural features. Key observations include:
- Substituent Effects : Bulky groups linked to the acetamide moiety enhance biological activity . For example, compounds with an allyl group at the N-3 position have shown increased antiproliferative activity compared to those with ethyl or phenyl groups.
- Functional Group Importance : The presence of electron-donating or withdrawing groups can modulate the binding affinity to target proteins. For instance, the introduction of methoxy groups has been shown to enhance inhibitory activity against EGFR and BRAF kinases .
Comparative Analysis
To better understand the biological potential of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(propan-2-yl)propanamide , a comparison with structurally related compounds is essential:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|---|
| 3-(5-methylthiazol-2-yl)propanamide | 1630862-13-3 | C21H21N3O3 | 363.4 | Antimicrobial |
| 2-(5,11-dioxoisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide | 1630869-42-9 | C27H20N4O4 | 464.5 | Antitumor |
| 3-(9,10-dimethoxyisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)propanamide | 91637816 | C28H24N4O5 | Not specified | Anticancer |
Case Studies
Several studies have highlighted the effectiveness of quinazoline derivatives in clinical and preclinical settings:
- In Vitro Studies : A study demonstrated that certain quinazoline-based hybrids exhibited significant cytotoxicity against cancer cells with GI50 values comparable to established chemotherapeutics like Doxorubicin .
- Molecular Docking Studies : In silico analyses suggest that these compounds can effectively bind to target proteins involved in cancer progression and inflammation . Binding energies indicate strong interactions with key residues in active sites.
Q & A
Q. How can multi-step synthesis bottlenecks be addressed?
- Methodological Answer :
- Use continuous flow reactors for hazardous intermediates (e.g., azide formation) .
- Optimize protecting groups (e.g., Boc for amines) to minimize side reactions .
Methodological Best Practices
Q. Which analytical methods ensure reproducibility in synthesis?
Q. What in vivo models are appropriate for efficacy studies?
- Answer :
- Xenograft models (e.g., nude mice with HT-29 tumors) to evaluate antitumor activity .
- Pharmacokinetic profiling (IV/PO administration) to assess bioavailability .
Q. How to address enantiomer separation in chiral analogs?
- Answer :
- Use chiral HPLC (Chiralpak IA column) or enzymatic resolution (lipases) .
Q. What storage conditions prevent compound degradation?
Q. How to integrate green chemistry principles into synthesis?
- Answer :
- Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .
- Employ catalytic asymmetric synthesis to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
